1-(1,1-Difluoro-2-methylpropyl)-4-fluorobenzene

Vue d'ensemble

Description

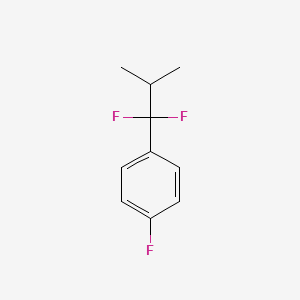

1-(1,1-Difluoro-2-methylpropyl)-4-fluorobenzene is an organic compound characterized by the presence of fluorine atoms attached to a benzene ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Méthodes De Préparation

The synthesis of 1-(1,1-Difluoro-2-methylpropyl)-4-fluorobenzene typically involves the introduction of fluorine atoms into the molecular structure. One common method is the fluorination of a suitable precursor using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to ensure selectivity and yield .

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. These methods ensure consistent quality and high yield of the compound .

Analyse Des Réactions Chimiques

1-(1,1-Difluoro-2-methylpropyl)-4-fluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be replaced by other substituents under specific conditions.

Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction Reactions: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of fluorine atoms and the formation of a hydrocarbon.

The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Medicinal Chemistry

The compound's unique fluorinated structure contributes to its potential as a pharmaceutical intermediate. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability. Research indicates that derivatives of fluorinated benzene compounds can serve as effective inhibitors in various biological pathways, making them candidates for drug development targeting diseases such as cancer and bacterial infections.

Material Science

In material science, 1-(1,1-Difluoro-2-methylpropyl)-4-fluorobenzene can be utilized in the synthesis of advanced polymers and coatings. The incorporation of fluorine into polymer matrices can enhance properties such as chemical resistance, thermal stability, and hydrophobicity. This has implications for developing materials used in harsh environments or specialized applications like electronics and aerospace.

Environmental Studies

Fluorinated compounds are often studied for their environmental impact due to their persistence and potential toxicity. Research involving this compound may focus on its degradation pathways in various environmental settings, assessing its fate and transport in soil and water systems. Understanding these pathways is crucial for evaluating the ecological risks associated with fluorinated substances.

Case Study 1: Pharmaceutical Development

Recent studies have explored the synthesis of novel analogs based on this compound to enhance the efficacy of existing medications. For instance, modifications to the fluorobenzene moiety have led to compounds exhibiting increased selectivity towards specific biological targets while minimizing side effects.

Case Study 2: Polymer Engineering

Research conducted at leading universities has demonstrated that incorporating this compound into polymer blends significantly improves mechanical properties and thermal resistance. These findings suggest potential applications in manufacturing high-performance materials for automotive and aerospace industries.

Mécanisme D'action

The mechanism of action of 1-(1,1-Difluoro-2-methylpropyl)-4-fluorobenzene involves its interaction with molecular targets through the formation of strong carbon-fluorine bonds. These bonds can influence the compound’s reactivity and stability, making it a valuable tool in various chemical and biological processes . The fluorine atoms can also affect the electronic distribution within the molecule, leading to unique reactivity patterns .

Comparaison Avec Des Composés Similaires

1-(1,1-Difluoro-2-methylpropyl)-4-fluorobenzene can be compared with other similar compounds, such as:

1-(1,1-Difluoro-2-methylpropyl)-2,4-difluorobenzene: This compound has additional fluorine atoms on the benzene ring, which can further enhance its chemical properties.

1-(1,1-Difluoro-2-methylpropyl)-2,4-dimethoxybenzene:

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance between reactivity and stability, making it suitable for a wide range of applications .

Activité Biologique

1-(1,1-Difluoro-2-methylpropyl)-4-fluorobenzene, with the molecular formula C₁₀H₁₁F₃ and a molecular weight of approximately 184.23 g/mol, is an organic compound characterized by its unique difluoromethyl group attached to a propyl chain, which connects to a methyl-substituted benzene ring. This distinctive structure contributes to its potential applications in pharmaceuticals and materials science. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety.

The presence of the difluoromethyl group significantly influences the chemical behavior of this compound. It may undergo typical aromatic substitution reactions due to the reactivity of the benzene ring. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, potentially affecting enzyme activity and receptor binding.

Research into the biological activity of this compound suggests that its fluorinated groups may alter interaction profiles with biological molecules. The electronegativity and steric effects introduced by these groups could influence binding affinities with enzymes or receptors, which is essential for understanding its therapeutic applications .

Comparative Analysis

To better understand the biological implications of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Methyl-3-fluorobenzene | C₇H₇F | Contains a single fluorine atom |

| 2-Fluoro-4-methylphenol | C₇H₇F | Hydroxy group introduces different reactivity |

| 4-Difluoromethylphenol | C₇H₅F₂ | Two fluorine atoms enhance lipophilicity |

| This compound | C₁₀H₁₁F₃ | Unique combination of difluoromethyl and propyl chain |

This table highlights how the presence of multiple fluorine atoms in this compound could enhance its lipophilicity and influence its biological interactions more significantly than those with fewer fluorine substitutions.

Future Research Directions

Further studies are necessary to elucidate specific reaction pathways and mechanisms associated with this compound. Investigating its interactions with various enzymes or receptors could provide deeper insights into its potential therapeutic benefits or toxicological profiles. Experimental approaches could include:

- In vitro assays to evaluate enzyme inhibition or receptor binding.

- In vivo studies to assess bioavailability and therapeutic efficacy.

- Structure-Activity Relationship (SAR) analyses to optimize derivatives for enhanced biological activity.

Propriétés

IUPAC Name |

1-(1,1-difluoro-2-methylpropyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3/c1-7(2)10(12,13)8-3-5-9(11)6-4-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONXMNXDJNYBQSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901244810 | |

| Record name | 1-(1,1-Difluoro-2-methylpropyl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901244810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099597-91-7 | |

| Record name | 1-(1,1-Difluoro-2-methylpropyl)-4-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1-Difluoro-2-methylpropyl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901244810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.